molecular formula C13H14N4S2 B2609204 (3-Ethylphenyl)-[(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)methyl]cyanamide CAS No. 1465335-24-3

(3-Ethylphenyl)-[(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)methyl]cyanamide

Cat. No.: B2609204
CAS No.: 1465335-24-3
M. Wt: 290.4
InChI Key: OSHWQAPZATYIGK-UHFFFAOYSA-N
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Description

(3-Ethylphenyl)-[(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)methyl]cyanamide is a complex organic compound featuring a phenyl ring substituted with an ethyl group, a thiadiazole ring with a methylsulfanyl group, and a cyanamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Ethylphenyl)-[(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)methyl]cyanamide typically involves multiple steps:

  • Formation of the Thiadiazole Ring: : The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions. For instance, 5-methylsulfanyl-1,3,4-thiadiazole can be prepared by reacting thiosemicarbazide with methylthioacetic acid in the presence of a dehydrating agent like phosphorus oxychloride.

  • Attachment of the Cyanamide Group: : The cyanamide group can be introduced by reacting the thiadiazole derivative with cyanogen bromide in the presence of a base such as triethylamine.

  • Substitution on the Phenyl Ring: : The final step involves the substitution of the phenyl ring with the ethyl group. This can be achieved through a Friedel-Crafts alkylation reaction using ethyl chloride and a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The cyanamide group can be reduced to a primary amine using reducing agents such as lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitric acid for nitration, halogens (e.g., chlorine, bromine) for halogenation.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Primary amine derivatives.

    Substitution: Nitro or halogenated derivatives on the phenyl ring.

Scientific Research Applications

Chemistry

In chemistry, (3-Ethylphenyl)-[(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)methyl]cyanamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential therapeutic properties. The thiadiazole ring is known for its bioactivity, including antimicrobial, antifungal, and anticancer properties . Researchers are exploring its use in developing new drugs that can target specific biological pathways.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers with enhanced thermal stability or electronic properties.

Mechanism of Action

The mechanism of action of (3-Ethylphenyl)-[(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)methyl]cyanamide in biological systems involves its interaction with various molecular targets. The thiadiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The cyanamide group can form covalent bonds with nucleophilic sites in proteins, leading to the modification of their function.

Comparison with Similar Compounds

Similar Compounds

    1,3,4-Thiadiazole Derivatives: Compounds like 2-amino-5-mercapto-1,3,4-thiadiazole share the thiadiazole ring and exhibit similar bioactivities.

    Phenyl Cyanamides: Compounds such as phenylcyanamide have similar functional groups but lack the thiadiazole ring.

Uniqueness

(3-Ethylphenyl)-[(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)methyl]cyanamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

(3-ethylphenyl)-[(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)methyl]cyanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4S2/c1-3-10-5-4-6-11(7-10)17(9-14)8-12-15-16-13(18-2)19-12/h4-7H,3,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSHWQAPZATYIGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)N(CC2=NN=C(S2)SC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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